molecular formula C18H11Cl2I3N2O5 B583247 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride CAS No. 1797114-29-4

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride

Cat. No.: B583247
CAS No.: 1797114-29-4
M. Wt: 786.908
InChI Key: MJUZLCGDQQPKNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride is a complex organic compound characterized by the presence of multiple functional groups, including benzyloxycarbonyl, aminoacetyl, and triiodoisophthaloyl dichloride. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid derivative. This is followed by the introduction of the aminoacetyl group and subsequent iodination to introduce the triiodoisophthaloyl moiety. The final step involves the chlorination of the isophthaloyl group to form the dichloride derivative. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the dichloride to a dihydroxy derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triiodoisophthalic acid derivatives, while reduction can produce dihydroxy compounds. Substitution reactions can result in a variety of substituted isophthaloyl derivatives.

Scientific Research Applications

3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in biochemical studies to investigate enzyme interactions and protein modifications.

    Medicine: Utilized in the development of diagnostic agents and therapeutic compounds, particularly in imaging techniques due to its iodine content.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride involves its interaction with molecular targets through its functional groups. The benzyloxycarbonyl and aminoacetyl groups can form covalent bonds with proteins and enzymes, while the triiodoisophthaloyl moiety enhances its binding affinity and specificity. These interactions can modulate biological pathways and processes, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthalic Acid
  • 2-{(2-aminoacetyl)amino}acetic acid (Diglycine)

Uniqueness

Compared to similar compounds, 3-[(2-(Benzyloxycarbonyl)aminoacetyl)amino]-2,4,6-triiodoisophthaloyl Dichloride is unique due to its dichloride functional groups, which provide additional reactivity and versatility in chemical synthesis. Its triiodoisophthaloyl moiety also imparts distinct properties, such as enhanced binding affinity in biological systems and improved imaging capabilities in medical applications.

Properties

IUPAC Name

benzyl N-[2-(3,5-dicarbonochloridoyl-2,4,6-triiodoanilino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2I3N2O5/c19-16(27)10-12(21)11(17(20)28)14(23)15(13(10)22)25-9(26)6-24-18(29)30-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,24,29)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJUZLCGDQQPKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)Cl)I)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2I3N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.